![molecular formula C17H20N4O B6435465 N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide CAS No. 2549038-33-5](/img/structure/B6435465.png)
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxalines can be synthesized via many different methods of synthetic strategies . For instance, one method involves the reaction between 2-(3-oxoindolin-2-yl)-2-phenylacetonitriles and benzene-1,2-diamines .Molecular Structure Analysis
The molecular structure of quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxalines can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The empirical formula of a quinoxaline derivative is C10H11N3 and its molecular weight is 173.21 .Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promising anti-cancer and anti-proliferative activities . For example, (quinoxalin-2-yl)benzene sulphonamide derivative 1 has demonstrated potent anti-cancer activity against the human liver cancer cell line (Hep G2) .
Anti-Microbial Activity
Quinoxaline derivatives have been used in the development of new anti-microbial agents . Their unique structure allows them to interact with various targets, receptors, or microorganisms.
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their potential anti-convulsant activities . This could lead to the development of new treatments for conditions like epilepsy.
Anti-Tuberculosis Activity
Quinoxaline derivatives have shown potential in the treatment of tuberculosis . This could be a significant breakthrough in the fight against this deadly disease.
Anti-Malarial Activity
Quinoxaline derivatives have demonstrated anti-malarial activities . This could lead to the development of more effective treatments for malaria.
Anti-Leishmanial Activity
Quinoxaline derivatives have been studied for their potential anti-leishmanial activities . Leishmaniasis is a parasitic disease that affects millions of people worldwide.
Anti-HIV Activity
Quinoxaline derivatives have shown potential in the treatment of HIV . This could lead to the development of more effective antiretroviral therapies.
Anti-Inflammatory Activity
Quinoxaline derivatives have demonstrated anti-inflammatory activities . This could lead to the development of new treatments for inflammatory diseases.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-20(17(22)13-6-7-13)9-12-10-21(11-12)16-8-18-14-4-2-3-5-15(14)19-16/h2-5,8,12-13H,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLNDNMPPIURLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=CC=CC=C3N=C2)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanecarboxamide |
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